2-(3,4-DICHLOROPHENYL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
Overview
Description
2-(3,4-DICHLOROPHENYL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their unique chemical properties and are widely used in various fields such as materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DICHLOROPHENYL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves the reaction of 3,4-dichloroaniline with diphenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate imine, which then undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DICHLOROPHENYL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxazine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzoxazines, depending on the reagents and conditions used.
Scientific Research Applications
2-(3,4-DICHLOROPHENYL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3,4-DICHLOROPHENYL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-DICHLOROPHENYL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE: shares similarities with other benzoxazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties such as high thermal stability, resistance to oxidation, and potential biological activities. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2NO/c27-22-16-15-18(17-23(22)28)25-29-24-14-8-7-13-21(24)26(30-25,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-17,25,29H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEITDLQTROXHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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